New methylene blue

Übersicht

Beschreibung

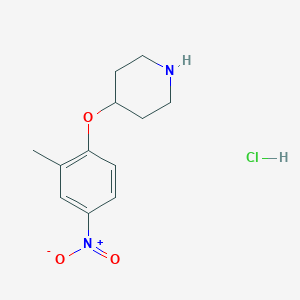

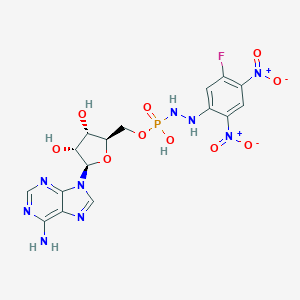

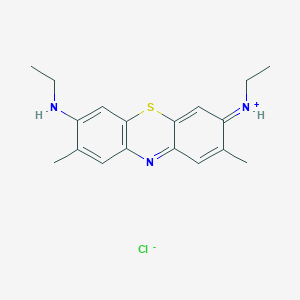

New Methylene Blue (also NMB) is an organic compound of the thiazine class of heterocycles. It is used as a stain and as an antimicrobial agent . It is classified as an azine dye, and the chromophore is a cation, the anion is often unspecified . It is closely related to methylene blue, an older stain in wide use .

Synthesis Analysis

Studies of methylene blue-backboned polymers (MBPs) are hindered by the limited availability of polymerization methods. An oxidative polymerization method has been developed to produce MBPs .

Molecular Structure Analysis

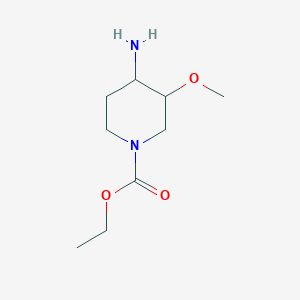

New Methylene Blue has a molecular formula of C18H22ClN3S . It is also known as Basic Blue 24 and Methylene Blue N .

Chemical Reactions Analysis

The redox reactions of methylene blue on screen printed electrodes (SPEs) can be measured electrochemically by cyclic voltammetry (CV) and spectroscopically by optical and Raman spectroscopy . In addition, the electropolymerization of methylene blue is discussed .

Physical And Chemical Properties Analysis

New Methylene Blue has a molar mass of 484.22 g/mol, a melting point of 239 °C (462 °F; 512 K), and it decomposes at its boiling point . It is a powder, crystals or chunks composition with a dye content of 70% .

Wissenschaftliche Forschungsanwendungen

1. Histological Examination of the Nervous System

New methylene blue is used in histological methods, particularly for studying the brain's intercellular fluid circulation. It is beneficial for visualizing the morphology of the brain's microcirculatory tract and intercellular fluid circulation pathways. The use of methylene blue in vivo staining, combined with perfusion fixation techniques, enhances the staining of nerve fibers and microcirculatory structures in the brain (Kondor, Tykholaz, & Guminskyi, 2022).

2. Solar Photo-Fenton Catalytic Activity

Methylene blue degradation through solar photo-Fenton systems is a significant area of research. The application of Fe3+-doped BiOBr-based magnetic Janus micromotors has shown high efficiency for methylene blue degradation under mild pH conditions. This research is pivotal in developing novel nanomaterials for efficient wastewater treatment (Liu et al., 2020).

3. Fluorescent Imaging and Surgical Applications

Methylene blue's role as a fluorophore in surgical settings is emerging, particularly in intraoperative fluorescent imaging. It's used for visualizing ureters, identifying the parathyroid gland, imaging pancreatic tumors, and detecting breast cancer tumor margins and sentinel nodes. This application highlights the potential of methylene blue in enhancing surgical precision and safety (Cwalinski et al., 2020).

4. Cellular and Molecular Actions in the Nervous System

Methylene blue impacts various cellular and molecular targets relevant to the nervous system. Its physicochemical properties, such as redox chemistry and light spectrum characteristics, play a crucial role in its biological effects and clinical applications. This includes potential benefits in treating conditions like Alzheimer's disease (Oz, Lorke, Hasan, & Petroianu, 2011).

5. Photocatalytic Degradation in Water Treatment

Research on photocatalytic degradation of methylene blue by titanium dioxide highlights its application in water treatment. It involves studying factors like lamp choice, catalyst concentration, and the role of desorption in the photocatalysis process (Xu, Rangaiah, & Zhao, 2014).

6. Applications in Organic Synthesis

Methylene blue is utilized in photochemical reactions in organic synthesis, particularly in constructing C–C, C–heteroatom, and heteroatom–heteroatom bonds. Its physiochemical properties facilitate catalytic routes involving single-electron transfer and energy transfer pathways (Patel et al., 2021).

7. Role in Photodynamic Therapy

In photodynamic therapy (PDT), methylene blue is a significant molecule for treating cancerous and non-cancerous diseases. Its photophysical and photochemical characteristics are instrumental in clinical applications, including treatments for basal cell carcinoma and melanoma (Tardivo et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S.ClH/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;/h7-10,19H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHOAFZGYFNDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30894752 | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

New methylene blue | |

CAS RN |

1934-16-3 | |

| Record name | New Methylene Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | New methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GCZ112BCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)